Benzamide, 4-ethyl-N-methyl-N-phenyl-
Description
Benzamide, 4-ethyl-N-methyl-N-phenyl- (IUPAC name: N-methyl-N-phenyl-4-ethylbenzamide), is a tertiary amide derivative characterized by a benzamide core substituted with a para-ethyl group on the benzene ring and methyl/phenyl groups attached to the amide nitrogen.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-ethyl-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-11-14(12-10-13)16(18)17(2)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 |
InChI Key |
JYIJVISAPJCITM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Benzamide, 4-ethyl-N-methyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide with a 3,4-dimethoxyphenethyl group on the amide nitrogen.
- Comparison: The para-ethyl group in the target compound is less electron-donating than Rip-B’s 3,4-dimethoxy substituents, which enhance resonance stabilization.
Benzamide, 4-ethyl-N-butyl-N-heptyl-
- Structure : Features N-butyl and N-heptyl substituents.
- Comparison :
4-Methyl-N-[2-(methylthio)phenyl]benzamide
- Structure : Contains a methylthio (-SMe) group on the N-phenyl ring.
- Comparison :
Physicochemical Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|
| Target Compound (Estimated) | 85–95 | Moderate (Ethanol, DMSO) |
| Rip-B | 90 | High (Ethanol) |
| N-Benzoyl-4-amino benzamide | 160–165 | Low (Ethyl acetate) |
- The target’s lower melting point compared to primary amides (e.g., N-benzoyl-4-amino benzamide) reflects reduced hydrogen bonding due to tertiary substitution.
Lipophilicity
- The para-ethyl group increases hydrophobicity relative to analogs with polar substituents (e.g., methoxy in Rip-B). However, shorter N-alkyl chains (methyl vs. butyl/heptyl) moderate this effect .
Spectroscopic Characterization
FT-IR Analysis
- Target Compound :
- Expected C=O stretch at ~1650–1680 cm⁻¹ (amide I band).
- Absence of N-H stretch (~3300 cm⁻¹) due to tertiary amide structure.
- N-Benzoyl-4-amino benzamide : C=O stretch at ~1670 cm⁻¹, N-H stretch at ~3300 cm⁻¹ (primary amide).
- Rip-B : C=O stretch at ~1645 cm⁻¹, with additional O-H (phenolic) and C-O (methoxy) stretches.
NMR Data
- The target’s ethyl group protons (δ 1.2–1.4) and N-methyl singlet (δ 3.3) distinguish it from methoxy-containing analogs .
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